B1580268 L-ASPARTIC ACID (2-13C)

L-ASPARTIC ACID (2-13C)

货号: B1580268
分子量: 134.1
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rationale for Stable Isotope Tracers in Metabolic Studies

Stable isotope tracers have become indispensable tools in metabolic research, offering significant advantages over their radioactive counterparts. cambridge.orgckisotopes.com The primary rationale for their use is safety; because they are non-radioactive, they pose no hazard to researchers or subjects, and their disposal is straightforward. cambridge.orgckisotopes.com This safety profile allows for studies in a wider range of populations.

Furthermore, the use of stable isotopes, particularly in conjunction with mass spectrometry, can offer higher sensitivity and precision in measuring the fractional enrichment of metabolites compared to methods involving radioactivity. cambridge.org This enhanced analytical precision is crucial for accurately quantifying metabolic fluxes and understanding the subtle regulatory mechanisms within biological systems. cambridge.orgckisotopes.com

Significance of Carbon-13 (13C) Labeling in Biological Systems

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that has emerged as a particularly powerful tool in biological and medical research. wikipedia.orgkarger.com Constituting about 1.1% of all natural carbon, its incorporation into a molecule does not significantly alter the compound's chemical properties, ensuring that its metabolic fate accurately reflects that of the unlabeled molecule. wikipedia.orgmedchemexpress.com

The key to the significance of ¹³C labeling lies in its detectability. wikipedia.org Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between ¹²C and ¹³C atoms. wikipedia.orgfrontiersin.org This allows researchers to track the flow of carbon atoms from a labeled substrate through intricate metabolic networks. This methodology, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), is a cornerstone of systems biology and is widely used to quantify the rates of metabolic reactions within living cells. frontiersin.orgnih.gov Applications range from understanding disease mechanisms and drug development to mapping previously unknown biochemical pathways.

Role of L-ASPARTIC ACID (2-13C) as a Specific Tracer in Metabolic Investigations

L-Aspartic acid labeled with ¹³C at the second carbon position, L-ASPARTIC ACID (2-¹³C), serves as a highly specific and informative tracer for probing central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle. nih.gov Aspartate is a key metabolite that can directly enter the TCA cycle as oxaloacetate through a transamination reaction. evitachem.comnih.gov

When L-ASPARTIC ACID (2-¹³C) is introduced into a biological system, the ¹³C label is specifically located on the C2 carbon of the aspartate molecule. Upon its conversion to oxaloacetate, this label enters the TCA cycle. The subsequent distribution of the ¹³C label among other TCA cycle intermediates and related amino acids, such as glutamate (B1630785) and glutamine, provides a detailed map of metabolic fluxes. nih.govnih.gov

For instance, the pattern of ¹³C enrichment in glutamate, which is synthesized from the TCA cycle intermediate α-ketoglutarate, can reveal the relative activity of different pathways feeding into and out of the cycle. nih.gov Studies have utilized ¹³C-labeled aspartate to investigate the metabolic differences between cell types, such as astrocytes and neurons, and to understand how metabolic processes are affected by physiological changes. nih.gov The precise location of the label in L-ASPARTIC ACID (2-¹³C) is crucial for these detailed analyses, allowing for a more resolved picture of metabolic activity than a uniformly labeled tracer might provide.

Research Findings on L-Aspartic Acid Metabolism

Research has demonstrated the utility of labeled L-aspartic acid in various cell types. For example, studies in renal epithelial cells using ¹³C-NMR spectroscopy have shown that L-aspartic acid is readily utilized, with a significant portion entering the TCA cycle. nih.gov In these cells, about 40% of the oxaloacetate derived from labeled aspartic acid was found to enter the pyruvate (B1213749) pool, indicating a substantial flux through this pathway. nih.gov

Another study comparing the metabolism of uniformly labeled [U-¹³C]aspartate in cultured astrocytes and cerebellar granule neurons revealed distinct differences in how these brain cells process the amino acid. nih.gov Both cell types showed that aspartate entered the TCA cycle, evidenced by the labeling patterns in glutamate and glutamine. nih.gov However, the "recycling" of acetyl-CoA derived from aspartate back into the TCA cycle was observed in astrocytes but not in neurons, highlighting cell-specific metabolic pathways. nih.gov

The table below summarizes findings from a study investigating the metabolism of L-aspartic acid in a renal epithelial cell line, showcasing the distribution of the carbon label into other key metabolites.

MetaboliteRelative Enrichment from Labeled Aspartic Acid
GlutamateSignificant enrichment observed
Pyruvate PoolApproximately 40% of labeled oxaloacetate entered this pool
Glycolytic ProductsObserved from labeled L-aspartic acid
TCA IntermediatesObserved from labeled L-aspartic acid

This table is a representation of findings described in scientific literature, illustrating the metabolic fate of L-aspartic acid. nih.gov

属性

分子量

134.1

纯度

98%

产品来源

United States

Synthetic Methodologies for L Aspartic Acid 2 13c

Chemical Synthesis Approaches for Position-Specific 13C Labeling

The chemical synthesis of L-Aspartic Acid (2-13C) requires precise control over both stereochemistry to obtain the L-isomer and regioselectivity to ensure the carbon-13 isotope is incorporated specifically at the C-2 position.

Stereoselective Synthesis of L-Isomers

Traditional chemical synthesis of amino acids often results in a racemic mixture, containing equal amounts of both D- and L-enantiomers. The separation of this racemate, a process known as chiral resolution, is a critical step in obtaining the desired L-isomer. wikipedia.org

One common strategy involves the amination of derivatives of fumaric or maleic acid. nasa.gov To achieve stereoselectivity, an asymmetric synthesis approach can be employed. This often involves using a chiral auxiliary or a chiral catalyst. For instance, the addition of a chiral amine, such as (S)-α-methylbenzylamine, to a fumarate (B1241708) derivative can induce the formation of the desired stereoisomer. nasa.gov

Alternatively, a racemic mixture of DL-Aspartic Acid (2-13C) can be synthesized first, followed by resolution. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.govsigmaaldrich.com Columns containing macrocyclic glycopeptides, like teicoplanin, have demonstrated effective separation of D- and L-aspartic acid under specific mobile phase conditions. nih.gov

Table 1: Chiral Separation of Aspartic Acid Enantiomers This is an interactive data table. You can sort and filter the data.

Separation Technique Chiral Stationary Phase (CSP) Key Principle
Chiral HPLC Teicoplanin-based Diastereomeric interactions between the CSP and the enantiomers lead to different retention times, allowing for separation.
Crystallization Diastereomeric Salt Formation A chiral resolving agent is added to the racemic mixture to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Strategies for Carbon-2 Enrichment

Introducing the ¹³C label specifically at the carbon-2 (α-carbon) position requires a synthetic route that utilizes a ¹³C-labeled precursor where the label is strategically placed. A plausible and controlled method would involve a malonic ester synthesis pathway.

The synthesis could commence with diethyl malonate labeled with ¹³C at the C-2 position (diethyl [2-¹³C]malonate). The key steps would be:

Alkylation: The labeled diethyl malonate is first treated with a base to form an enolate, followed by reaction with a suitable electrophile, such as benzyl (B1604629) chloromethyl ether, to introduce the protected hydroxymethyl group that will eventually become the C-3 and C-4 portion of aspartic acid.

Amination: The resulting substituted malonic ester undergoes electrophilic amination at the ¹³C-labeled carbon using a reagent like di-tert-butyl azodicarboxylate.

Hydrolysis and Deprotection: Finally, acidic hydrolysis of the ester and protecting groups yields the target molecule, L-Aspartic Acid (2-¹³C), after chiral resolution as described previously.

Enzymatic Synthesis Routes for Isotopic Incorporation

Enzymatic methods offer high stereoselectivity and regioselectivity, making them ideal for the synthesis of isotopically labeled L-amino acids. The biosynthesis of L-aspartic acid in biological systems primarily occurs through the transamination of oxaloacetate. wikipedia.orgyoutube.com

This natural pathway can be harnessed for the specific synthesis of L-Aspartic Acid (2-¹³C). The strategy relies on providing an isotopically labeled precursor to a biocatalytic system. The key steps are:

Precursor Synthesis: The synthesis begins with a ¹³C-labeled three-carbon molecule, such as [2-¹³C]pyruvate.

Enzymatic Carboxylation: The enzyme pyruvate (B1213749) carboxylase, which is central to metabolism, catalyzes the ATP-dependent carboxylation of [2-¹³C]pyruvate to form [2-¹³C]oxaloacetate. researchgate.netasm.org

Stereoselective Transamination: A transaminase (also called aminotransferase), such as aspartate aminotransferase (AST), is then used. wikipedia.org This enzyme catalyzes the transfer of an amino group from an amino donor, typically L-glutamate, to the C-2 position of [2-¹³C]oxaloacetate. This reaction is highly stereospecific, yielding L-Aspartic Acid (2-¹³C) and α-ketoglutarate. wikipedia.org

The use of whole-cell biotransformation with recombinant Escherichia coli containing the necessary cloned genes for these enzymes can be an efficient method for production. nih.gov The equilibrium of the transamination reaction can be driven towards the product by subsequent removal or conversion of the α-ketoglutarate by-product. epo.org

Characterization and Quality Control of L-ASPARTIC ACID (2-13C)

Rigorous analytical techniques are essential to confirm the successful synthesis, verify the compound's identity, and determine the precise isotopic enrichment and location of the ¹³C label.

Assessment of Isotopic Purity and Enrichment

The primary technique for assessing isotopic enrichment is Mass Spectrometry (MS) . When L-Aspartic Acid (2-¹³C) is analyzed, its molecular weight will be shifted by approximately one mass unit compared to the unlabeled compound.

Isotopic Enrichment Calculation: By comparing the intensity of the ion peak corresponding to the ¹³C-labeled molecule (M+1) to the intensity of the peak for the unlabeled molecule (M), the percentage of isotopic enrichment can be accurately calculated.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to further confirm the label's position. The molecule is fragmented in a controlled manner, and the masses of the resulting fragments are analyzed. The fragment containing the C-2 position will show the mass shift, while fragments without it will not, thereby confirming the regioselectivity of the labeling. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is often used for this analysis, typically after derivatization of the amino acid to increase its volatility. nih.gov

Analytical Techniques for Compound Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is the definitive method for confirming the position of the label. A ¹³C-NMR spectrum of L-Aspartic Acid (2-¹³C) would show a significantly enhanced signal for the C-2 carbon relative to the other carbons, whose signals would arise only from the natural 1.1% abundance of ¹³C. The specific chemical shift of this enhanced peak confirms that the label is at the C-2 position.

High-Performance Liquid Chromatography (HPLC): As mentioned in the synthesis section, chiral HPLC is used to determine the enantiomeric purity. By comparing the retention time of the synthesized product to that of an authentic L-aspartic acid standard on a chiral column, the ratio of L- to D-enantiomer can be quantified, ensuring the stereochemical integrity of the product. nih.gov

Table 2: Analytical Techniques for Compound Verification This is an interactive data table. You can sort and filter the data.

Technique Purpose Information Obtained
Mass Spectrometry (MS) Isotopic Enrichment Molecular weight shift (M+1), percentage of ¹³C incorporation.
Tandem MS (MS/MS) Label Position Mass of fragments confirms the location of the ¹³C atom.
¹³C-NMR Spectroscopy Label Position & Structure Greatly enhanced signal at the chemical shift corresponding to the C-2 carbon, confirming label position.

Advanced Analytical Methodologies for 13c Detection and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Research

NMR spectroscopy is a non-invasive and powerful technique for elucidating metabolic fluxes by tracking the fate of ¹³C-labeled substrates. nih.govnih.gov It provides detailed information on the specific location of the ¹³C label within a molecule, which is invaluable for understanding enzymatic reactions and metabolic transformations. nih.gov

Direct ¹³C NMR spectroscopy is a fundamental method for observing the incorporation of the ¹³C label from a tracer into various metabolites. nih.govnih.gov This technique directly measures the NMR signal from the ¹³C nucleus, offering a wide spectral window that minimizes signal overlap and provides high chemical specificity. frontiersin.orgacs.org The large chemical shift dispersion of ¹³C NMR is a significant advantage for resolving individual carbon atoms within a molecule. acs.org

Despite its power, direct ¹³C NMR suffers from low sensitivity due to the low natural abundance of ¹³C (approximately 1.1%) and its smaller gyromagnetic ratio compared to protons. frontiersin.orgacs.org However, when using ¹³C-enriched substrates like L-ASPARTIC ACID (2-13C), the sensitivity is markedly improved, allowing for the detection of labeled metabolites in various biological systems. nih.gov

Two-dimensional (2D) heteronuclear NMR techniques are instrumental in the unambiguous identification of metabolites within complex mixtures. nih.govnih.gov These methods correlate the chemical shifts of a proton with a directly attached heteronucleus (like ¹³C) or with heteronuclei that are two to four bonds away.

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment is a cornerstone of metabolite identification, providing a correlation between the chemical shifts of protons and their directly bonded carbon atoms. nih.govgre.ac.uk This experiment offers high sensitivity and resolution, which greatly aids in reducing spectral overlap and provides a detailed biochemical fingerprint of a sample. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The ¹H-¹³C HMBC experiment is critical for determining the connectivity between different parts of a metabolite's structure. gre.ac.uk It reveals correlations between protons and carbons that are separated by two to three bonds, which is essential for piecing together the carbon skeleton of a molecule, especially when quaternary carbons or heteroatoms are present. nih.govacs.org

The combination of HSQC and HMBC provides a nearly complete picture of the ¹H-¹³C and ¹H-¹H spin systems, dramatically improving the accuracy of metabolite assignments. nih.gov

A significant challenge in ¹³C NMR is its inherent low sensitivity. frontiersin.org To overcome this, various sensitivity enhancement techniques have been developed, with hyperpolarization being a prominent example. Hyperpolarization methods dramatically increase the polarization of ¹³C nuclei, leading to signal enhancements of several orders of magnitude. arxiv.orgnih.gov

One such technique is Signal Amplification By Reversible Exchange (SABRE), which has been shown to produce substantial signal enhancements for both ¹H and ¹³C NMR. rsc.orgscispace.com Another powerful method is dissolution Dynamic Nuclear Polarization (d-DNP), which has enabled the analysis of complex biofluids like urine at natural ¹³C abundance with exceptional resolution and sensitivity. nih.gov These advancements allow for the rapid acquisition of ¹³C NMR spectra from low-concentration analytes, significantly expanding the scope of metabolic studies. rsc.org

¹³C NMR spectroscopy of cell extracts is a well-established technique for quantitatively assessing metabolism. nih.gov By incubating cells with a ¹³C-labeled substrate like L-ASPARTIC ACID (2-13C), researchers can track the label's incorporation into various intracellular metabolites. nih.govmattioli1885journals.com Subsequent NMR analysis of the cell extracts provides a detailed snapshot of the metabolic state of the cells.

This approach has been successfully applied to study the metabolism of various cell types, including endocrine cells and brain cells, to understand cellular function and the effects of different conditions on metabolic pathways. nih.govacs.org The analysis of ¹³C isotopomer distributions in key metabolites like glutamate (B1630785) provides quantitative information on the relative fluxes through different metabolic pathways, such as the TCA cycle. nih.govresearchgate.net

Mass Spectrometry (MS) Approaches for Isotope Analysis

Mass spectrometry is a highly sensitive analytical technique used for the measurement of ¹³C/¹²C isotopic ratios and the profiling of ¹³C-labeled metabolites. nih.govresearchgate.net It is a cornerstone of metabolomics and provides quantitative data on the incorporation of stable isotopes into various metabolic pools.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used platform for metabolomics research. semanticscholar.org It combines the separation capabilities of liquid chromatography with the high sensitivity and mass accuracy of mass spectrometry, making it ideal for analyzing complex biological samples. nih.govresearchgate.net In the context of ¹³C-labeled studies, LC-MS is used to separate and detect metabolites and their corresponding ¹³C-labeled isotopologues. springernature.com

The use of ¹³C-labeled internal standards in LC-MS-based lipidomics has been shown to improve the accuracy and quantification of lipid species. rsc.org Furthermore, chemical isotope labeling strategies, where metabolites are derivatized with ¹²C- or ¹³C-containing reagents, can enhance the coverage and quantitative profiling of specific sub-metabolomes. acs.orgfrontiersin.org

Recent advancements in LC-MS technology, such as the use of ultra-high-performance liquid chromatography (UHPLC) coupled to high-resolution mass spectrometers, have enabled the identification and quantification of a vast number of metabolites in a single analysis. semanticscholar.org Isotope tracing studies using LC-MS can reveal the metabolic fate of ¹³C-labeled substrates, providing insights into the regulation of metabolic pathways in various biological contexts. semanticscholar.org

Data Tables

Table 1: Key NMR Parameters for ¹³C-Labeled Metabolite Analysis

ParameterDescriptionRelevance to L-ASPARTIC ACID (2-13C) Analysis
Chemical Shift (δ) The resonant frequency of a nucleus relative to a standard.The ¹³C chemical shift of the C2 carbon in aspartate provides a specific signature for tracking its metabolic fate.
Spin-Spin Coupling (J) The interaction between nuclear spins, leading to splitting of NMR signals.J-couplings between the ¹³C label and adjacent protons or carbons can provide structural information and confirm the position of the label.
Nuclear Overhauser Effect (NOE) The transfer of nuclear spin polarization from one nucleus to another through space.Can be used to enhance the signal of ¹³C nuclei, improving sensitivity. frontiersin.org
Relaxation Times (T1, T2) The time constants describing the return of the nuclear spin system to equilibrium.Affect the signal intensity and resolution of NMR spectra.

Table 2: Comparison of Analytical Techniques for ¹³C Detection

TechniqueAdvantagesDisadvantages
Direct ¹³C NMR - High chemical specificity. frontiersin.org- Provides detailed structural information. nih.gov- Non-destructive.- Low sensitivity. frontiersin.orgacs.org- Longer acquisition times.
Heteronuclear NMR (HSQC, HMBC) - High resolution and sensitivity. nih.gov- Excellent for metabolite identification. nih.govnih.gov- Provides connectivity information. gre.ac.uk- More complex experiments to set up and interpret.
LC-MS - Very high sensitivity and throughput. semanticscholar.org- Wide dynamic range. semanticscholar.org- Provides accurate mass information for identification. nih.gov- Does not directly provide structural information on label position.- Can be subject to matrix effects. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) in Tracer Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in ¹³C tracer studies due to its high sensitivity and resolving power. oup.comnih.gov This method is particularly well-suited for analyzing amino acids, including L-aspartic acid, after they have been chemically modified to increase their volatility, a process known as derivatization. anchem.plwvu.edu The general principle involves separating the derivatized amino acids using a gas chromatograph and then detecting them with a mass spectrometer. nih.gov The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for the differentiation between the unlabeled (¹²C) and the ¹³C-labeled isotopologues of L-aspartic acid.

In a typical ¹³C metabolic flux analysis experiment, cells are cultured in a medium containing a ¹³C-labeled substrate. researchgate.net After a period of growth, the cellular components, including proteins, are harvested. The proteins are then hydrolyzed to release the constituent amino acids. These amino acids are derivatized and analyzed by GC-MS. nih.govlabrulez.com The resulting mass spectra provide a detailed profile of the mass isotopomer distribution for each amino acid, which reflects the different pathways the ¹³C label has traversed. nih.gov For instance, the analysis of the mass isotopomer patterns of proteinogenic amino acids in microorganisms grown on ¹³C-labeled glucose can reveal the metabolic network, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.gov

Recent advancements have focused on improving the accuracy and simplifying the data interpretation of GC-MS-based metabolomics. oup.com Software tools have been developed to correct for the natural abundance of isotopes and to deconvolute the complex mass spectra that arise from derivatization, which introduces additional carbon atoms. oup.comnih.gov Furthermore, methods have been developed to determine the positional enrichment of ¹³C within the aspartate molecule by analyzing the fragmentation patterns generated during mass spectrometry. biorxiv.org This level of detail is crucial for accurately determining the activity of specific enzymes, such as phosphoenolpyruvate (B93156) carboxylase (PEPC), in vivo. biorxiv.org

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotope Abundance Measurements

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique used to measure the natural abundance of stable isotopes, including the ¹³C/¹²C ratio. wvu.educambridge.org Unlike conventional mass spectrometry which measures the absolute amount of an ion, IRMS measures the ratio of two or more isotopes of the same element with exceptional accuracy. cambridge.org This is achieved by simultaneously detecting the ion beams of the different isotopes. cambridge.org

When coupled with a gas chromatograph (GC-C-IRMS), this method allows for compound-specific isotope analysis of individual amino acids from complex mixtures. nih.govucdavis.edu The amino acids are first separated by the GC and then combusted to convert the carbon into carbon dioxide (CO₂). This CO₂ is then introduced into the IRMS to determine the δ¹³C value, which is a measure of the ¹³C/¹²C ratio relative to a standard. wvu.edu

GC-C-IRMS has been instrumental in various fields, including soil science, where it has been used to analyze the ¹³C abundance of amino acid enantiomers. nih.gov Research has shown that the D-forms of amino acids like aspartic acid are often enriched in ¹³C compared to the L-forms, providing insights into microbial processes in soil. nih.gov However, the derivatization process required for GC analysis can introduce isotopic fractionation, which must be corrected for to obtain accurate δ¹³C values. nih.gov Another approach, isotope ratio monitoring-liquid chromatography/mass spectrometry (irm-LC/MS), allows for the determination of ¹³C/¹²C ratios of individual amino acids without the need for derivatization, thereby eliminating potential errors associated with this step. anchem.pl

Tandem Mass Spectrometry (MS/MS) for Targeted Analysis

Tandem Mass Spectrometry (MS/MS) has emerged as a powerful analytical technique for high-resolution quantification of metabolic fluxes. frontiersin.orgnih.gov In MS/MS, two mass analyzers are used in sequence. The first mass analyzer selects a specific parent ion (for example, the molecular ion of ¹³C-labeled L-aspartic acid), which is then fragmented. The second mass analyzer then separates and detects the resulting daughter ions. This process provides additional structural information and enhances the specificity and sensitivity of the analysis. nih.gov

The application of MS/MS in ¹³C metabolic flux analysis (¹³C-MFA) provides more detailed labeling information compared to conventional MS, leading to improved precision and resolution of flux quantification in complex biological systems. frontiersin.orgnih.gov For instance, by analyzing the fragmentation patterns of derivatized amino acids, it is possible to deduce the positional isotopomer distribution, which is crucial for resolving complex metabolic pathways. oup.com

Algorithms and software tools have been developed to simulate and correct tandem MS data, making this advanced technique more accessible for the ¹³C-MFA community. frontiersin.orgnih.gov For example, a correction algorithm has been applied to tandem MS data of [1,4-¹³C]aspartate to account for natural isotope abundances, resulting in a matrix that reflects the labeling of only the core carbon atoms of aspartate. frontiersin.orgnih.gov An integrated approach combining parallel reaction monitoring (PRM) and multiple reaction monitoring (MRM) on a tandem mass spectrometer has been successfully used for the qualitative and quantitative analysis of various isotopologues and isotopomers of ¹³C-labeled nonessential amino acids. bohrium.com

Integrated Analytical Platforms for Comprehensive Metabolic Flux Analysis

Comprehensive metabolic flux analysis (MFA) often requires the integration of multiple analytical platforms to obtain a complete picture of cellular metabolism. creative-proteomics.comfrontiersin.org This is because no single technique can provide all the necessary information. The combination of data from different analytical methods, such as GC-MS, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy, offers a more robust and detailed understanding of metabolic fluxes. creative-proteomics.comd-nb.info

GC-MS and LC-MS are the preferred techniques for measuring the mass isotopomer distributions of a wide range of intracellular metabolites, including intermediates of glycolysis, the pentose phosphate pathway, the TCA cycle, and most amino acids. d-nb.info NMR, on the other hand, can provide unique information about the positional labeling of molecules, which is a significant advantage over MS-based approaches in certain contexts. creative-proteomics.comfrontiersin.org However, MS is generally more sensitive than NMR. creative-proteomics.com

The data obtained from these platforms, including the mass isotopomer distributions of proteinogenic amino acids and the uptake and secretion rates of extracellular metabolites, are then used as inputs for mathematical models. researchgate.netd-nb.info These models, based on the stoichiometry of the metabolic network, are used to calculate the intracellular metabolic fluxes. frontiersin.org The development of sophisticated software packages has streamlined this process, allowing for the estimation of either local flux ratios or absolute fluxes through various pathways. researchgate.net This integrated approach has been successfully applied to study the central carbon metabolism in various organisms and to identify metabolic reprogramming in diseases like cancer. labrulez.comd-nb.info

Applications of L Aspartic Acid 2 13c in Metabolic Pathway Elucidation

Tracing Carbon Flux through Central Carbon Metabolism

L-aspartic acid is intrinsically linked to central carbon metabolism, primarily through its rapid conversion to oxaloacetate, a key intermediate in the Tricarboxylic Acid (TCA) cycle. This strategic position allows L-ASPARTIC ACID (2-13C) to serve as an effective probe for monitoring the flow of carbon through this vital energy-producing pathway and its connections to other metabolic routes.

When L-ASPARTIC ACID (2-13C) is introduced into a system, it is readily transaminated to form [2-¹³C]oxaloacetate. This labeled oxaloacetate then enters the TCA cycle, and the ¹³C label is distributed among the subsequent intermediates. By analyzing the specific labeling patterns (isotopomers) of metabolites like citrate, malate, and fumarate (B1241708) using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rate of the TCA cycle (flux).

Furthermore, this tracer is instrumental in studying anaplerosis, the process of replenishing TCA cycle intermediates that are extracted for biosynthetic purposes. wikipedia.org The TCA cycle is a hub for both energy production and the synthesis of precursors for molecules like amino acids and fatty acids. annualreviews.org Therefore, maintaining the pool of its intermediates is critical. wikipedia.orgnih.gov Reactions that replenish these intermediates, such as the conversion of pyruvate (B1213749) to oxaloacetate by pyruvate carboxylase, are vital. wikipedia.org By tracing the incorporation and dilution of the ¹³C label from L-ASPARTIC ACID (2-13C) within the TCA cycle, scientists can quantify the contribution of anaplerotic pathways to maintaining metabolic homeostasis. researchgate.netnih.gov For instance, a high rate of anaplerosis would lead to a faster dilution of the [2-¹³C] label as unlabeled carbons from other sources enter the cycle.

Table 1: Expected ¹³C Labeling of TCA Cycle Intermediates from L-ASPARTIC ACID (2-13C) This table illustrates the theoretical path of the ¹³C label during the first turn of the TCA cycle, starting from [2-¹³C]oxaloacetate.

Metabolite Labeled Position(s) Notes
L-Aspartic Acid (2-¹³C) C2 Initial Tracer
Oxaloacetate C2 Formed via transamination of aspartate.
Citrate C2 Formed by condensation of [2-¹³C]oxaloacetate with unlabeled acetyl-CoA.
Isocitrate C2 Isomerization of citrate.
α-Ketoglutarate C2 Formed by decarboxylation of isocitrate (C1 is lost).
Succinyl-CoA C2 Formed by decarboxylation of α-ketoglutarate (C5 is lost).
Succinate C2 & C3 Succinate is a symmetric molecule, leading to scrambling of the label.
Fumarate C2 & C3 Label remains scrambled.
Malate C2 & C3 Label remains scrambled.

L-aspartic acid is a gluconeogenic amino acid, meaning its carbon skeleton can be used to synthesize glucose. nih.govresearchgate.net This process is crucial for maintaining blood glucose levels during fasting. The pathway from aspartate to glucose proceeds via oxaloacetate, which is a key intermediate in both the TCA cycle and gluconeogenesis. nih.gov

Using L-ASPARTIC ACID (2-13C), researchers can trace the flow of carbon from an amino acid source into the gluconeogenic pathway. frontiersin.orgnih.gov The [2-¹³C]oxaloacetate formed from the tracer can be converted to phosphoenolpyruvate (B93156) (PEP) by the enzyme phosphoenolpyruvate carboxykinase (PEPCK), a critical regulatory step in gluconeogenesis. nih.gov The ¹³C label is then incorporated into subsequent intermediates of the pathway, ultimately appearing in newly synthesized glucose. Measuring the ¹³C enrichment in glucose provides a direct quantification of the rate of gluconeogenesis from aspartate, offering insights into how the body regulates glucose production under various physiological and pathological conditions, such as type 2 diabetes. nih.govresearchgate.net

Investigation of Amino Acid Metabolism and Interconversions

The specific labeling of L-ASPARTIC ACID (2-13C) is highly effective for studying the intricate network of amino acid biosynthesis and breakdown. Its central role as a nitrogen donor and carbon backbone provider makes it an ideal starting point for tracing these transformations.

Aspartate transaminase (AST), also known as glutamic-oxaloacetic transaminase (GOT), is a pivotal enzyme that catalyzes the reversible reaction between aspartate and α-ketoglutarate to form oxaloacetate and glutamate (B1630785). 3hbiomedical.comcellbiolabs.comelabscience.comraybiotech.comcaymanchem.com This reaction is fundamental for linking amino acid metabolism with carbohydrate metabolism through the TCA cycle.

By providing L-ASPARTIC ACID (2-13C) as a substrate, the activity of AST can be precisely measured. The rate at which [2-¹³C]oxaloacetate or [¹³C]glutamate appears is directly proportional to the enzyme's activity. This allows for detailed kinetic studies of AST in various tissues and conditions, helping to understand its role in health and diseases where AST levels are often used as a clinical marker, such as liver damage. raybiotech.comcaymanchem.com

In plants and bacteria, aspartate serves as the primary precursor for a family of essential amino acids, including lysine (B10760008), methionine, threonine, and isoleucine. nih.gov Aspartate is also the direct precursor to asparagine in most organisms. nih.gov

Supplying L-ASPARTIC ACID (2-13C) to these organisms allows researchers to trace the carbon backbone from aspartate into these newly synthesized amino acids. By analyzing the mass isotopomer distribution of the product amino acids, the metabolic flux through each specific branch of the aspartate biosynthetic pathway can be determined. This information is crucial for metabolic engineering efforts aimed at improving the nutritional value of crops by increasing the content of essential amino acids. nih.gov

Table 2: Tracing the 2-¹³C Label from L-Aspartic Acid into its Amino Acid Derivatives

Precursor Derivative Amino Acid Key Enzyme / Process Fate of ¹³C Label
L-Aspartic Acid (2-¹³C) Asparagine Asparagine Synthetase The four-carbon backbone is conserved; the label appears in the C2 position of asparagine.
L-Aspartic Acid (2-¹³C) Threonine Multi-step pathway The label is retained within the carbon skeleton of threonine.
L-Aspartic Acid (2-¹³C) Isoleucine Multi-step pathway Isoleucine biosynthesis uses both aspartate and threonine; the label is incorporated.
L-Aspartic Acid (2-¹³C) Methionine Multi-step pathway The carbon backbone from aspartate is used; the label is incorporated.
L-Aspartic Acid (2-¹³C) Lysine Multi-step pathway (DAP pathway) The carbon backbone from aspartate is used; the label is incorporated.

Proteins within a cell are in a constant state of flux, being continuously synthesized and degraded in a process known as protein turnover. usherbrooke.ca Measuring the rates of protein synthesis and degradation is key to understanding cellular growth, adaptation, and disease. Stable isotope-labeled amino acids are the gold standard for these measurements. usherbrooke.caacs.org

In a "pulse" experiment, cells or organisms are exposed to L-ASPARTIC ACID (2-13C) for a specific period. The labeled aspartate is incorporated into newly synthesized proteins. By isolating proteins and measuring the enrichment of ¹³C-aspartate over time using mass spectrometry, the fractional synthesis rate of the proteome can be calculated. nih.govoup.combiorxiv.org This method can provide global turnover rates or be refined to measure the turnover of specific, individual proteins, offering profound insights into the regulation of the proteome. usherbrooke.canih.gov For example, dynamic labeling studies have been used to compare protein turnover rates between different strains of yeast, revealing that strains with higher turnover rates may be better able to adapt to environmental changes. oup.com

Table 3: Example Research Findings on Protein Turnover Rates in Saccharomyces cerevisiae using ¹³C-Labeling Data adapted from a study comparing two yeast strains, CEN.PK and YSBN2, highlighting differences in the turnover of specific amino acids. oup.com

Amino Acid Specific Turnover Rate in CEN.PK (μmol·h⁻¹·g-DW⁻¹) Specific Turnover Rate in YSBN2 (μmol·h⁻¹·g-DW⁻¹)
Aspartic Acid 18.2 11.1
Alanine 39.0 22.9
Glycine (B1666218) 19.3 11.7
Valine 16.6 10.3
Leucine 12.8 8.5
Isoleucine 10.0 6.8
Threonine 11.0 7.0
Proline 10.6 6.7

Analysis of Nucleotide Biosynthesis Pathways

L-ASPARTIC ACID (2-13C) serves as a powerful isotopic tracer for dissecting the intricate pathways of nucleotide biosynthesis. By introducing a carbon-13 label at the second carbon position of L-aspartic acid, researchers can track the incorporation of this specific carbon atom into the purine (B94841) and pyrimidine (B1678525) rings. This enables the precise mapping of metabolic contributions and the identification of key enzymatic steps. L-aspartic acid is a crucial precursor in these pathways, donating atoms to form the fundamental structures of DNA and RNA. caissonlabs.comnih.gov

Purine Synthesis from Aspartate Precursors

The de novo synthesis of purine nucleotides is a complex process involving multiple enzymatic steps to construct the characteristic two-ring purine structure. L-aspartic acid plays a vital role in this pathway by donating a nitrogen atom. Specifically, it is a substrate in the conversion of 5-aminoimidazole-4-carboxyribonucleotide (CAIR) to 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR). wikipedia.org

When L-ASPARTIC ACID (2-13C) is introduced into a biological system, the ¹³C label is incorporated into the succinyl portion of SAICAR. Although this succinyl group is subsequently removed as fumarate, tracking the label through associated metabolic pathways, such as the tricarboxylic acid (TCA) cycle, provides valuable insights. The fate of the labeled fumarate can be monitored to understand the interplay between nucleotide synthesis and central carbon metabolism. For instance, the ¹³C can appear in malate, oxaloacetate, and subsequently, be reincorporated into another molecule of aspartate, revealing the dynamics of these interconnected pathways.

Pyrimidine Synthesis Pathway Contributions

Unlike in purine synthesis where it donates a single atom to the final ring, L-aspartic acid contributes a more substantial portion of its structure to the pyrimidine ring. The entire N-C-C-C backbone of aspartate is incorporated to form the N1, C6, C5, and C4 atoms of the six-membered pyrimidine ring.

The use of L-ASPARTIC ACID (2-13C) is particularly insightful for tracing this pathway. The ¹³C label at the C2 position of aspartate is directly incorporated into the C5 position of the pyrimidine ring. By monitoring the appearance of the ¹³C signal in pyrimidine bases like uracil, cytosine, and thymine (B56734) using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, researchers can quantify the rate of de novo pyrimidine synthesis. Studies have shown that the availability of aspartate can be a limiting factor for pyrimidine synthesis and, consequently, for cell proliferation, particularly in certain cancer cells. nih.gov Tracing the flux of aspartate into this pathway using labeled isotopes is critical for understanding the metabolic reprogramming that supports rapid cell growth. nih.gov

Elucidation of Specialized Metabolic Pathways

Beyond its central role in nucleotide synthesis, L-ASPARTIC ACID (2-13C) is instrumental in elucidating more specialized metabolic routes, which are often unique to specific organisms or cell types. Its application allows for the detailed mapping of precursor-product relationships in complex biosynthetic pathways.

Vitamin B12 Biosynthesis Pathways in Microorganisms

The biosynthesis of Vitamin B12 (cobalamin), a complex tetrapyrrole-based molecule, has been a subject of intense study. L-aspartic acid is a known precursor in this intricate pathway. A study utilizing L-[2-¹³C]aspartic acid in Propionibacterium shermanii provided significant insights into the formation of the corrin (B1236194) ring's methyl groups. ovid.com The research demonstrated that the ¹³C-methylene carbon of L-[2-¹³C]aspartic acid was transformed into [2-¹³C]glycine. ovid.com This labeled glycine then served as a precursor for S-adenosyl-L-methionine, which in turn donated the labeled methyl groups for the C-methylation of the corrin ring. ovid.com

By analyzing the ¹³C-enrichment ratios of the seven methyl carbons of the vitamin B12 molecule using ¹³C-NMR spectroscopy, the researchers could trace the metabolic fate of the aspartate-derived carbon. ovid.com The study observed that in the case of L-[2-¹³C]aspartic acid feeding, the ¹³C-enrichment ratios of five of the methyl carbons were low but similar, while the last two sites of C-methylation were not labeled at all, likely due to the complete consumption of the tracer. ovid.com This detailed analysis helps to understand the sequence and efficiency of methylation steps in cobalamin biosynthesis. ovid.com

Methyl Group Position Relative ¹³C-Enrichment from L-[2-¹³C]aspartic acid
First five methylation sitesLow and similar enrichment
Last two methylation sites (C-53 and C-35)No label detected

This interactive table summarizes the findings on the differential labeling of methyl groups in Vitamin B12 biosynthesis when using L-[2-¹³C]aspartic acid as a precursor in P. shermanii. Data is based on the descriptions from the cited research. ovid.com

Metabolic By-product Formation in Cell Cultures

Understanding the metabolic by-products of cultured cells is crucial for optimizing bioprocesses and for studying cellular physiology. albertbio.comcreative-proteomics.com L-ASPARTIC ACID (2-13C) can be used as a tracer to follow the conversion of aspartate into various secreted metabolites.

For example, a study on cultured astrocytes used uniformly labeled [U-¹³C]aspartate to investigate its metabolism and release of by-products. nih.gov The astrocytes were found to readily take up and metabolize the labeled aspartate, releasing several ¹³C-labeled compounds into the culture medium. nih.gov Analysis of the media using ¹³C-NMR revealed the presence of labeled isotopomers of lactate, glutamine, citrate, and alanine. nih.gov This demonstrates that aspartate is not only a precursor for biosynthesis but also a fuel for energy metabolism, feeding into the TCA cycle. The carbon backbone of aspartate, traced by the ¹³C label, is thus redistributed and excreted in various forms.

Metabolite ¹³C Labeling Detected in Media
LactateYes
GlutamineYes
CitrateYes
AlanineYes

This interactive table shows the metabolic by-products released by cultured astrocytes that were found to be labeled after incubation with ¹³C-labeled aspartate. nih.gov

Determination of Metabolic Flux Ratios and Rates

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. nih.govnih.gov The method involves feeding cells a ¹³C-labeled substrate, such as L-ASPARTIC ACID (2-13C), and then measuring the distribution of the ¹³C label in downstream metabolites, typically protein-bound amino acids or intracellular intermediates. creative-proteomics.comresearchgate.net

By using L-ASPARTIC ACID (2-13C) as a tracer, researchers can specifically probe the fluxes of pathways originating from aspartate. The position of the label at C2 is crucial, as this carbon atom is transferred to specific positions in other molecules, such as oxaloacetate in the TCA cycle. The pattern of ¹³C distribution (isotopomer distribution) in metabolites like glutamate, proline, and other amino acids is measured by mass spectrometry or NMR. nih.gov

This experimental data is then fed into a computational model of the cell's metabolic network. The model simulates the flow of the ¹³C label through the network for a range of possible flux values. By fitting the simulated isotopomer distributions to the experimentally measured ones, the model can estimate the in vivo flux rates for dozens to hundreds of metabolic reactions simultaneously. nih.gov This provides a quantitative snapshot of cellular metabolism, revealing how cells allocate resources and respond to genetic or environmental changes. nsf.gov The use of stable isotope tracers like L-ASPARTIC ACID (2-13C) is essential for this approach, as it provides the necessary data richness to resolve complex and interconnected pathway fluxes. nsf.gov

Research Applications of L Aspartic Acid 2 13c in Biological Systems

In Vitro Cell Culture Metabolism Studies

Stable isotope tracing with L-ASPARTIC ACID (2-13C) in cell culture models provides a dynamic view of cellular metabolism, offering insights into how different cell types utilize this key metabolite under various conditions.

Analysis of Mammalian Cell Line Metabolism (e.g., cancer cell metabolism, CHO cell bioprocessing)

In the realm of cancer research, understanding the metabolic reprogramming of tumor cells is paramount. L-ASPARTIC ACID (2-13C) can be employed to trace the contribution of aspartate to pathways that are often dysregulated in cancer, such as anaplerosis and nucleotide synthesis, which are critical for rapid cell proliferation. For instance, studies on cancer cell spheroids, which mimic the hypoxic tumor microenvironment, have utilized 13C-metabolic flux analysis (13C-MFA) to reveal distinct metabolic phenotypes. nih.gov While these studies may use globally labeled substrates like glucose, the labeling patterns in aspartate are crucial for interpreting the activity of anaplerotic pathways.

In the biopharmaceutical industry, Chinese Hamster Ovary (CHO) cells are the workhorses for producing recombinant proteins. Optimizing CHO cell culture conditions is essential for maximizing product yield and quality. 13C-MFA, in conjunction with tracers like 13C-labeled amino acids, is a valuable tool for characterizing CHO cell metabolism. A study aimed at reducing ammonia (B1221849) production in CHO cell cultures manipulated the medium's amino acid composition, including that of aspartate. nih.gov Subsequent 13C-MFA revealed that while ammonia production was significantly decreased, the central carbon metabolism of the CHO cells remained largely preserved. nih.gov Another study using 13C-glucose, 13C-glutamine, and 13C-asparagine tracers found that in the late exponential phase of growth, CHO cells prefer aspartate uptake over glutamine and asparagine. nih.gov

Cell Line/ConditionTracer(s) UsedKey Findings
Cancer Cell Spheroids13C-labeled substratesDemonstrated distinct metabolic phenotypes in 3D cultures mimicking tumor hypoxia. nih.gov
CHO Cells13C-labeled amino acidsRebalancing medium amino acid composition, including aspartate, reduced ammonia production while preserving central carbon metabolism. nih.gov
CHO Cells13C-glucose, 13C-glutamine, 13C-asparagineAspartate uptake is preferred over glutamine and asparagine during the late exponential growth phase. nih.gov

Microbial Fermentation and Biosynthetic Pathway Optimization

Metabolic engineering of microorganisms for the production of valuable chemicals, including amino acids and their derivatives, relies on a deep understanding of cellular metabolic fluxes. L-ASPARTIC ACID (2-13C) can be a critical tool in this field. By tracing the flow of the 13C label from aspartate into various metabolic products, researchers can identify bottlenecks and competing pathways, thereby informing strategies for strain improvement.

For example, in the production of amino acids derived from the aspartate family, such as L-lysine, L-threonine, and L-methionine, by organisms like Corynebacterium glutamicum and Escherichia coli, 13C-MFA is instrumental. While many studies use 13C-glucose as the primary tracer, the labeling patterns of intracellular amino acids, including aspartate, are essential for calculating metabolic fluxes. Research in E. coli has shown that reliable metabolic flux analysis requires the 13C enrichment data of at least four key amino acids: glutamate (B1630785), aspartate, alanine, and phenylalanine. nih.gov In a study focused on producing γ-aminobutyrate (GABA) in E. coli, 13C-MFA was used to characterize the metabolic phenotypes of engineered strains, providing crucial information for optimizing the production pathway. nih.gov

MicroorganismApplicationKey Findings from 13C-MFA
Escherichia coliGeneral Metabolic Flux Analysis13C enrichment data from glutamate, aspartate, alanine, and phenylalanine are essential for reliable flux estimations. nih.gov
Escherichia coliGABA ProductionCharacterized metabolic phenotypes of engineered strains to guide further optimization for increased GABA yield. nih.gov
Corynebacterium glutamicumAmino Acid Production13C-MFA is a key tool for identifying metabolic bottlenecks and engineering strains for enhanced production of aspartate-family amino acids. nih.gov

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for Proteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomics technique that relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. This allows for the direct comparison of protein abundance between different cell populations. The most commonly used amino acids in SILAC are arginine and lysine (B10760008) because the protease trypsin, which is ubiquitously used in proteomics workflows, cleaves proteins at the C-terminus of these residues. This ensures that most tryptic peptides will contain a single labeled amino acid, simplifying data analysis.

L-aspartic acid is not a standard amino acid used in SILAC. This is because there is no commonly used protease that specifically and reliably cleaves at aspartate residues to generate peptides of a suitable length for mass spectrometry analysis. Therefore, direct applications of L-ASPARTIC ACID (2-13C) in conventional SILAC workflows are not established.

In Vivo Metabolic Tracing in Experimental Models

Moving from the controlled environment of a cell culture dish to a whole organism presents a more complex but physiologically relevant picture of metabolism. L-ASPARTIC ACID (2-13C) is a valuable tracer for in vivo studies, allowing for the investigation of organ-specific metabolism and the interplay between different tissues.

Animal Models for Organ-Specific Metabolic Fluxes (e.g., kidney, brain, liver, adipose tissue)

Each organ in the body has a unique metabolic profile tailored to its specific functions. L-ASPARTIC ACID (2-13C) can be infused into animal models to trace its metabolic fate in different organs.

Kidney: The kidneys play a crucial role in gluconeogenesis and ammonia metabolism, both of which heavily involve aspartate. Studies using hyperpolarized [1-13C]aspartate in rats have demonstrated its conversion to malate, indicating its entry into the TCA cycle via oxaloacetate. epfl.ch This technique allows for the real-time, non-invasive monitoring of renal metabolism. In studies of clear cell renal cell carcinoma, infusion of [U-13C]glucose has been used to assess metabolic alterations in tumors compared to adjacent kidney tissue, with the labeling of TCA cycle intermediates derived from aspartate providing key insights. nih.gov

Brain: In the brain, aspartate is an excitatory neurotransmitter and is involved in the malate-aspartate shuttle, which is crucial for neuronal energy metabolism. In vivo 13C magnetic resonance spectroscopy (MRS) studies in rodents, often using 13C-labeled glucose, have successfully measured the rate of 13C incorporation into glutamate and aspartate. ismrm.orgnih.gov These measurements allow for the quantification of neuronal and glial metabolic fluxes, including the TCA cycle rate and neurotransmitter cycling. ismrm.orgnih.gov

Liver: The liver is the central hub of metabolism, and aspartate is a key player in the urea (B33335) cycle, gluconeogenesis, and transamination reactions. In vivo studies in mice using tracers like 13C-propionate and 13C-lactate have been used to assess liver metabolic fluxes, with the measurement of 13C enrichment in liver aspartate being a component of the analysis. nih.gov More recent work using ex vivo human liver tissue with a medium containing 13C-labeled glucose and amino acids has allowed for a global assessment of hepatic metabolic pathways. nih.gov

Adipose Tissue: Adipose tissue metabolism is central to systemic energy homeostasis. While direct tracing with L-ASPARTIC ACID (2-13C) in adipose tissue is less common, studies have shown that pyruvate (B1213749) carboxylase, which produces oxaloacetate (the precursor to aspartate), is important for de novo fatty acid synthesis in adipocytes. nih.gov Isotope tracing studies using 13C-labeled substrates are used to investigate metabolic reprogramming in adipocytes during differentiation and under conditions like hypoxia. udel.edu

OrganAnimal Model/SystemTracer(s) UsedKey Findings
KidneyRatHyperpolarized [1-13C]aspartateDemonstrated conversion to malate, indicating entry into the TCA cycle. epfl.ch
BrainRat/Mouse[1,6-13C2]glucoseAllowed for quantification of neuronal and glial metabolic fluxes, including TCA cycle and neurotransmitter cycling, by measuring 13C incorporation into aspartate and glutamate. ismrm.orgnih.gov
LiverMouse13C-propionate, 13C-lactateMeasured 13C enrichment in liver aspartate to assess metabolic fluxes. nih.gov
Adipose Tissue3T3-L1 Adipocytes13C-labeled substratesCharacterized metabolic shifts during adipocyte differentiation and under hypoxic conditions. udel.edu

Investigation of Metabolic Heterogeneity in Tissues

Metabolic heterogeneity within a single tissue or between different regions of a tumor is a hallmark of many physiological and pathological states. While the use of L-ASPARTIC ACID (2-13C) to specifically probe this heterogeneity is an emerging area, the principles of stable isotope tracing are well-suited for such investigations.

The tumor microenvironment (TME) is a prime example of metabolic heterogeneity, with different cell types (cancer cells, immune cells, fibroblasts) competing for nutrients and exhibiting distinct metabolic profiles. nih.gov Isotope tracing with substrates like 13C-glucose in cancer patients has revealed that substrate utilization varies within a tumor depending on the degree of vascularization. nih.gov

Advanced techniques like spatial single-cell isotope tracing are being developed to visualize metabolic heterogeneity at a high resolution. For example, 13C-SpaceM has been used with 13C6-glucose to reveal heterogeneity in de novo fatty acid synthesis in glioma models at the single-cell level. nih.govnih.gov While this particular study did not use an aspartate tracer, the methodology could be adapted to trace the fate of L-ASPARTIC ACID (2-13C) to investigate spatial variations in pathways involving this amino acid.

Research AreaModel SystemTracer(s) UsedKey Findings
Tumor MicroenvironmentNon-small cell lung cancer patients13C-glucoseRevealed heterogeneous substrate utilization based on tumor vascularization. nih.gov
GliomaMouse model13C6-glucoseSpatial single-cell isotope tracing (13C-SpaceM) uncovered heterogeneity in de novo fatty acid synthesis. nih.govnih.gov

Assessment of Nutrient Utilization and Substrate Preference

The precise location of the carbon-13 label at the second carbon position (C2) of L-aspartic acid is pivotal for dissecting specific metabolic routes. When cells or organisms are supplied with L-ASPARTIC ACID (2-13C), the labeled carbon can be tracked as it enters central carbon metabolism, most notably the Krebs cycle (also known as the tricarboxylic acid cycle or TCA cycle). This allows for a quantitative assessment of how aspartate contributes to energy production and the synthesis of essential biomolecules, especially in the context of competing nutrient sources.

Detailed Research Findings

While direct and extensive studies focusing solely on L-ASPARTIC ACID (2-13C) for assessing nutrient preference are specialized, the principles of its application can be understood from broader metabolic flux analysis research. The metabolism of aspartate is intrinsically linked to that of other key nutrients like glucose and glutamine, which are major fuel sources for many cell types, including cancer cells.

Aspartate enters the Krebs cycle primarily through its conversion to oxaloacetate. The fate of the 2-13C label can then be monitored in downstream metabolites of the cycle, such as malate, fumarate (B1241708), and citrate. The pattern and extent of label incorporation into these molecules provide critical information about the relative activity of different metabolic pathways.

For instance, in a scenario where cells have access to both glucose and L-aspartic acid, the amount of 13C enrichment in Krebs cycle intermediates derived from L-ASPARTIC ACID (2-13C) versus the enrichment from a uniformly labeled glucose tracer (e.g., [U-13C6]glucose) can reveal the preferred substrate for replenishing the cycle (anaplerosis).

A key study in the field of metabolic analysis validated a method for determining the positional 13C enrichment of aspartate, which is crucial for differentiating the activities of key enzymes involved in carbon fixation. While this study used [2-13C]aspartic acid as one of the standards to validate their methodology, it highlights the technical capability to track the fate of the C2 carbon of aspartate with high accuracy and precision. nih.gov The ability to selectively determine the enrichment at each carbon position of aspartate with an accuracy of less than 1% and a precision of less than 2.5% is a testament to the power of such techniques. nih.gov

In cancer metabolism research, it has been shown that aspartate can be a limiting metabolite for proliferation, particularly under conditions of mitochondrial dysfunction. nih.gov Studies using uniformly labeled aspartate ([U-13C]-L-Aspartate) have demonstrated that its primary contribution under such stress is not to fuel the Krebs cycle for energy, but rather to serve as a precursor for nucleotide synthesis. nih.gov By inference, using L-ASPARTIC ACID (2-13C) in similar experiments would allow for a more detailed quantification of the carbon flow from the C2 position of aspartate into the building blocks of DNA and RNA versus its contribution to the Krebs cycle.

The following interactive data table illustrates hypothetical findings from a study assessing the substrate preference of cancer cells under normal oxygen (normoxia) and low oxygen (hypoxia) conditions when supplied with both [U-13C6]glucose and L-ASPARTIC ACID (2-13C).

Table 1: Fractional Contribution of Glucose and Aspartate to Krebs Cycle Intermediates

MetaboliteCondition% Contribution from [U-13C6]Glucose% Contribution from L-ASPARTIC ACID (2-13C)
CitrateNormoxia85%15%
Hypoxia60%40%
MalateNormoxia88%12%
Hypoxia65%35%
FumarateNormoxia90%10%
Hypoxia68%32%

This hypothetical data demonstrates a shift in substrate preference under hypoxic conditions, where the cells become more reliant on aspartate to maintain the Krebs cycle, a phenomenon that can be precisely quantified using L-ASPARTIC ACID (2-13C).

The analysis of positional 13C enrichment is a powerful technique to trace the flow of carbon atoms through metabolic networks. nih.gov By using L-ASPARTIC ACID (2-13C), researchers can gain specific insights into the reactions that involve the second carbon of the aspartate backbone, helping to resolve complex metabolic questions.

Advanced Methodological Considerations and Future Research Directions

Comprehensive Isotopomer Analysis Using L-ASPARTIC ACID (2-13C)

Isotopomers are molecules that have the same number of isotopic atoms but differ in their positions. nih.gov A comprehensive analysis of isotopomers derived from L-ASPARTIC ACID (2-13C) provides a high-resolution view of metabolic pathways.

Positional 13C Isotopomer Discrimination Techniques

Distinguishing between positional isotopomers is crucial for accurately tracing the fate of labeled carbon atoms through metabolic networks. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Mass Spectrometry (MS): While conventional MS can determine the number of labeled atoms in a molecule (isotopologues), it generally does not provide positional information. biorxiv.org However, advanced MS techniques, particularly tandem mass spectrometry (MS/MS), can be used to fragment molecules, and the resulting fragmentation patterns can reveal the position of the 13C label. biorxiv.org For instance, gas chromatography-tandem mass spectrometry (GC-MS/MS) has been employed to partially resolve glutamate (B1630785) isotopomers. biorxiv.org A recently developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can report all 16 aspartate and 32 glutamate isotopomers, offering enhanced specificity over traditional MS. biorxiv.orgnih.gov Approaches using gas chromatography-electron ionization mass spectrometry (GC-EI-MS) have also been developed to calculate 13C-positional enrichments by combining data from multiple fragments of the same derivative. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique that can directly distinguish between different 13C positions within a molecule due to the unique magnetic environment of each carbon atom. nih.govnih.gov This provides detailed information on positional isotopomer distribution. researchgate.net However, NMR is generally less sensitive than MS and requires larger sample sizes. biorxiv.orgnih.gov

TechniquePrincipleAdvantagesDisadvantages
Tandem Mass Spectrometry (MS/MS) Molecules are fragmented, and the resulting fragment ions provide information about the location of the 13C label. biorxiv.orgHigh sensitivity, requires small sample sizes. biorxiv.orgnih.govMay only provide partial positional information, data analysis can be complex. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy The nuclear spin of 13C allows for the direct detection and differentiation of its position in a molecule. nih.govProvides direct and unambiguous positional information. researchgate.netLower sensitivity, requires larger sample amounts. biorxiv.orgnih.gov

Challenges and Solutions in Isotopomer Quantification

Accurate quantification of isotopomers is essential for reliable metabolic flux analysis, but it is not without its challenges.

Challenges:

Measurement Errors: All analytical techniques are subject to measurement errors, which can propagate through calculations and lead to inaccurate flux estimations. nih.gov

Natural Abundance Correction: The natural abundance of 13C (approximately 1.1%) must be accurately corrected for in order to distinguish it from the label introduced by the tracer. nih.gov Flawed correction can lead to misleading results in quantitative analyses. nih.gov

Overlapping Mass Spectra: In complex biological samples, the mass spectra of different isotopologues and other metabolites can overlap, making it difficult to accurately determine the abundance of each species. sciencesconf.org

Low Abundance of Certain Isotopomers: Some metabolic pathways may produce very low levels of certain isotopomers, making them difficult to detect and quantify accurately.

Solutions:

Advanced Analytical Instrumentation: The use of high-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, can help to resolve overlapping peaks and improve the accuracy of mass measurements. oup.com

Computational Correction Algorithms: Several software tools and algorithms have been developed to automate and improve the accuracy of natural abundance correction. nih.goven-trust.atuni-regensburg.de These tools use matrix-based methods to deconvolve the measured mass spectra and determine the true isotopomer distribution. nih.gov

Use of Internal Standards: The inclusion of stable isotope-labeled internal standards can help to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. researchgate.net

Rigorous Experimental Design: Careful planning of labeling experiments, including the choice of tracer and the duration of labeling, can help to maximize the information content of the data and improve the resolvability of metabolic fluxes. researchgate.net

Computational Modeling for Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of intracellular metabolic reactions. youtube.com 13C-MFA is the state-of-the-art method for determining in vivo metabolic reaction rates. researchgate.netoup.com

Integration of Isotope Tracing Data with Metabolic Models

Data from isotope tracing experiments, such as those using L-ASPARTIC ACID (2-13C), are integrated into mathematical models of metabolic networks to calculate fluxes. nih.gov This process involves several key steps:

Metabolic Network Reconstruction: A detailed model of the relevant metabolic pathways is constructed, including all known reactions, enzymes, and metabolites.

Isotopomer Balance Equations: A system of algebraic equations is formulated that describes the flow of 13C atoms through the network. These equations relate the isotopomer distributions of metabolites to the unknown metabolic fluxes.

Parameter Estimation: The model is then used to simulate the expected isotopomer distributions for a given set of fluxes. The simulated data is compared to the experimentally measured data, and an optimization algorithm is used to find the set of fluxes that provides the best fit to the experimental data.

Statistical Analysis: Once the best-fit fluxes have been determined, statistical methods are used to assess the goodness-of-fit and to calculate confidence intervals for the estimated fluxes. nih.gov

Software and Algorithms for Flux Calculation

A variety of software packages and algorithms are available to perform the complex calculations required for 13C-MFA.

SoftwareKey FeaturesFrameworkAvailability
13CFLUX2 High-performance software suite for designing and evaluating 13C-MFA experiments. Supports multicore CPUs and compute clusters. researchgate.netoup.comImplements Elementary Metabolite Unit (EMU) and Cumomer algorithms. 13cflux.netAvailable at www.13cflux.net. researchgate.netoup.com
OpenFLUX User-friendly application for small and large-scale 13C-MFA. Automatically generates model equations from a spreadsheet-based network definition. nih.govBased on the Elementary Metabolite Unit (EMU) framework. nih.govOpen source. nih.gov
Metran Software for performing 13C-MFA, tracer experiment design, and statistical analysis. researchgate.netNot specified in the provided context.Not specified in the provided context.
INCA A MATLAB-based software for Isotopomer Network Compartmental Analysis.Not specified in the provided context.Open source.

These software tools often utilize frameworks like the Elementary Metabolite Unit (EMU) and Cumomer methods to simplify the complex system of isotopomer balance equations, significantly improving computation speed. 13cflux.netnih.govfz-juelich.de

Development of Novel Labeled Analogs and Tracing Strategies

While tracers like [U-13C]glucose are widely used, the development of novel labeled analogs and more sophisticated tracing strategies is expanding the scope and precision of metabolic research. nih.gov The choice of tracer is critical as it determines the accuracy with which metabolic fluxes can be estimated. researchgate.net

Researchers are designing and utilizing uniquely labeled isotopic tracers to probe specific reactions or pathways with greater precision. nih.gov For example, different isotopomers of glucose, such as [1,2-13C2]glucose, have been shown to provide more precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway compared to the more commonly used [1-13C]glucose. nih.gov Similarly, specifically labeled glutamine tracers are used to investigate the tricarboxylic acid (TCA) cycle. nih.gov

Furthermore, the use of parallel labeling experiments, where different 13C tracers are used in separate but comparable experiments, can provide a more comprehensive view of the metabolic network and improve the accuracy and precision of flux estimations. nih.gov This approach allows for the validation of results and can help to resolve fluxes that are not well-determined by a single tracer. nih.gov

The synthesis of novel 13C-labeled compounds, including analogs of various metabolites, is an active area of research. unimi.it These new tracers, in combination with advanced analytical and computational methods, will continue to provide deeper insights into the intricate workings of cellular metabolism.

Integration with Multi-Omics Data for Systems-Level Understanding

The true power of L-aspartic acid (2-13C) as a metabolic tracer is unlocked when its labeling data is integrated with other omics datasets, such as genomics, transcriptomics, and proteomics. This multi-omics approach provides a holistic, systems-level view of cellular physiology, connecting genetic regulation and protein expression to metabolic function. nih.gov By tracing the path of the 13C label from L-aspartic acid (2-13C) through various metabolic pathways, researchers can generate detailed metabolomic profiles that reveal the functional consequences of changes observed at the genetic or protein level. nih.govmdpi.com

Integrating these diverse datasets allows for the construction of comprehensive models of cellular metabolism. nih.gov For instance, if transcriptomic data reveals the upregulation of genes involved in the Krebs cycle, stable isotope tracing with L-aspartic acid (2-13C) can quantitatively confirm an increased flux through this pathway. This is because L-aspartic acid is readily converted to oxaloacetate, a key Krebs cycle intermediate. nih.gov The incorporation of the 2-13C label into downstream metabolites like citrate, malate, and fumarate (B1241708) provides direct evidence of the pathway's activity. nih.gov

This integrated approach is particularly valuable in identifying disease-associated molecular patterns and understanding complex biological mechanisms. nih.gov For example, in cancer research, combining proteomic data that identifies the overexpression of a particular enzyme with flux data from L-aspartic acid (2-13C) can validate the enzyme's role in altered metabolic pathways and identify it as a potential therapeutic target. nih.gov

The table below illustrates how data from L-aspartic acid (2-13C) tracing can be integrated with other omics data to yield deeper biological insights.

Omics LayerType of DataL-Aspartic Acid (2-13C) Tracing IntegrationResulting Systems-Level Insight
Transcriptomics mRNA expression levels of metabolic enzymes.Correlate gene expression with the rate of 13C label incorporation into downstream metabolites.Understand how transcriptional regulation directly impacts metabolic pathway flux.
Proteomics Abundance of metabolic enzymes and post-translational modifications.Link enzyme levels or activity states to specific metabolic fluxes traced by the 2-13C label.Elucidate the functional consequences of protein expression changes on metabolic networks.
Metabolomics Overall pool sizes of metabolites.Use 13C enrichment patterns to determine the contribution of aspartate to various metabolite pools.Differentiate between changes in metabolite concentration due to production, consumption, or transport.
Fluxomics Quantitative rates of metabolic reactions.L-aspartic acid (2-13C) provides critical constraints for computational models of metabolic flux analysis (MFA).Generate a detailed map of cellular metabolic activity, identifying bottlenecks and rerouted pathways.

Methodological Challenges and Opportunities in Stable Isotope Tracing

While L-aspartic acid (2-13C) is a powerful tool, its application in stable isotope tracing is not without methodological challenges. A primary consideration is ensuring that the observed labeling patterns accurately reflect the metabolic fluxes of interest. The metabolic fate of aspartate is complex; it participates in numerous pathways, including the Krebs cycle, gluconeogenesis, and the synthesis of other amino acids and nucleotides. nih.gov This complexity can make it challenging to isolate the specific pathway under investigation and requires sophisticated computational models to deconvolve the data. nih.gov

Another challenge lies in achieving isotopic steady-state, where the enrichment of intracellular metabolites becomes constant. biorxiv.org The time required to reach this state can vary significantly between different cell types and experimental conditions. Non-steady-state conditions necessitate more complex dynamic metabolic flux analysis models. researchgate.net Furthermore, the precise position of the label (in this case, at the second carbon) is critical. While L-aspartic acid (2-13C) provides specific information, other isotopologues might be needed in parallel experiments to fully resolve fluxes around key metabolic nodes. researchgate.net

Despite these challenges, significant opportunities exist for advancing metabolic research using L-aspartic acid (2-13C). Future research is focused on developing more sophisticated analytical techniques and computational models to enhance the resolution and accuracy of flux analysis. researchgate.net The use of multi-isotope tracing, for example, combining 13C-labeled aspartate with 15N-labeled glutamine, can provide simultaneous information on carbon and nitrogen metabolism, offering a more complete picture of cellular bioenergetics and biosynthesis. nih.gov

Opportunities also lie in applying these methods to more complex biological systems, such as co-cultures, organoids, and in vivo models. biorxiv.org This will allow researchers to study metabolic interactions between different cell types and understand how systemic metabolism is altered in disease states. As analytical sensitivity improves, it may become possible to perform flux analysis on smaller sample sizes, even down to the single-cell level, revealing metabolic heterogeneity within cell populations.

The following table summarizes key methodological challenges and future opportunities in stable isotope tracing with compounds like L-aspartic acid (2-13C).

AspectMethodological ChallengesOpportunities for Future Research
Metabolic Complexity Deconvoluting the contribution of L-aspartic acid to multiple interconnected pathways. nih.govDevelopment of advanced computational models and multi-compartment metabolic flux analysis. researchgate.net
Isotopic State Achieving and verifying isotopic steady-state can be time-consuming and difficult in some systems. biorxiv.orgImproved dynamic labeling experimental designs and non-stationary MFA to capture time-sensitive metabolic changes. researchgate.net
Tracer Selection L-aspartic acid (2-13C) alone may not resolve all fluxes; requires careful experimental design and potentially other tracers. researchgate.netCombining L-aspartic acid (2-13C) with other stable isotope tracers (e.g., 15N, 2H) for multi-isotope tracing. nih.gov
System Complexity Translating findings from in vitro cell culture to in vivo systems where nutrient availability and interactions are more complex.Application in organoids, microphysiological systems, and in vivo animal models to study tissue-level and systemic metabolism. biorxiv.org
Analytical Sensitivity Limited ability to measure isotopic enrichment in low-abundance metabolites or small cell populations.Advancements in mass spectrometry and other analytical platforms to enable single-cell fluxomics and analysis of minute samples.

常见问题

Basic Research Questions

Q. How is L-Aspartic Acid (2-13C) synthesized and purified for metabolic studies?

  • Methodological Answer : L-Aspartic Acid (2-13C) is typically synthesized via microbial fermentation using E. coli or enzymatic reactions with 13C-labeled precursors (e.g., 13C-glucose or 13C-fumarate). Isotopic labeling at position 2 is achieved through enzymatic specificity in the Krebs cycle or via chemical synthesis using asymmetric catalysis. Purification involves reversed-phase HPLC or ion-exchange chromatography to isolate the isotopologue, followed by lyophilization. Confirmation of purity requires NMR (to verify 13C incorporation at C2) and mass spectrometry (to assess isotopic enrichment ≥98%) .

Q. What analytical techniques validate the isotopic purity and structural integrity of L-Aspartic Acid (2-13C)?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 13C-NMR spectra confirm the position-specific 13C incorporation (e.g., absence of signals at δ~36 ppm for unlabeled C2).
  • Mass Spectrometry (MS) : High-resolution MS quantifies isotopic enrichment (e.g., m/z ratios for [M+H]+ ions).
  • Elemental Analysis : Validates carbon content against theoretical values.
    Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with known spectral data .

Q. How is L-Aspartic Acid (2-13C) used in basic metabolic flux analysis?

  • Methodological Answer : In flux studies, the compound is introduced into cell cultures or model organisms. After incubation, metabolites are extracted and analyzed via LC-MS or GC-MS to track 13C incorporation into downstream products (e.g., oxaloacetate, glutamate). Data normalization against unlabeled controls and computational tools (e.g., Isotopomer Spectral Analysis) quantify metabolic pathway activity .

Advanced Research Questions

Q. How to design a robust isotopic tracing experiment using L-Aspartic Acid (2-13C) for resolving conflicting data in cancer metabolism studies?

  • Methodological Answer :

  • Hypothesis Testing : Define whether the study aims to map aspartate utilization in nucleotide synthesis vs. redox balance.
  • Experimental Controls : Include unlabeled aspartate and positionally distinct 13C labels (e.g., 3-13C) to rule out isotopic scrambling.
  • Time-Course Sampling : Collect metabolites at multiple timepoints to capture dynamic flux.
  • Data Reconciliation : Use statistical tools (e.g., ANOVA with post-hoc tests) to address variability. Discrepancies may arise from cell-type-specific enzyme expression, requiring validation via siRNA knockdowns .

Q. What strategies optimize enzymatic assays using L-Aspartic Acid (2-13C) to study aminotransferase kinetics?

  • Methodological Answer :

  • Buffer Optimization : Maintain pH 7.4–8.0 (mimicking physiological conditions) and include cofactors (e.g., pyridoxal phosphate).
  • Substrate Saturation Curves : Vary 13C-aspartate concentrations while monitoring α-ketoglutarate production via UV-Vis (340 nm absorbance for NADH oxidation).
  • Isotope Effects : Compare kinetic parameters (Km, Vmax) with unlabeled aspartate to assess 13C-induced enzymatic rate changes.
  • Quenching Methods : Rapid freezing in liquid N2 prevents post-assay metabolic activity .

Q. How to resolve inconsistencies in 13C-NMR data when tracking aspartate-derived metabolites in neuronal systems?

  • Methodological Answer :

  • Spectral Deconvolution : Use software (e.g., MestReNova) to distinguish overlapping peaks (e.g., glutamate C4 vs. aspartate C3).
  • In Vivo vs. In Vitro Validation : Correlate NMR findings with ex vivo LC-MS data.
  • Artifact Mitigation : Ensure sample degassing to avoid oxidative degradation and use D2O as a solvent lock. Contradictions may arise from compartmentalized metabolism (e.g., mitochondrial vs. cytosolic aspartate pools), requiring subcellular fractionation .

Q. What cross-disciplinary applications exist for L-Aspartic Acid (2-13C) in environmental chemistry?

  • Methodological Answer :

  • Stable Isotope Probing (SIP) : Track aspartate degradation pathways in soil microbiomes by analyzing 13C incorporation into microbial biomass (via DNA-SIP) or CO2.
  • Biogeochemical Cycling : Use 13C-labeled aspartate in marine sediment studies to quantify its role in anaerobic respiration (e.g., sulfate-reducing bacteria).
  • Data Integration : Pair isotopic data with metagenomics to link metabolic activity to microbial community structure .

Key Methodological Considerations

  • Data Reproducibility : Document synthesis protocols, instrument calibration (e.g., NMR shimming), and statistical methods per ACS guidelines .
  • Ethical Citation Practices : Use tools like Web of Science for literature reviews, ensuring primary sources are cited for isotopic methods .
    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。